Cyclooctanecarbaldehyde hydrate

Description

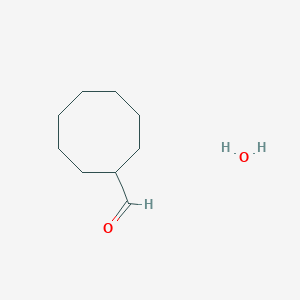

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

cyclooctanecarbaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O.H2O/c10-8-9-6-4-2-1-3-5-7-9;/h8-9H,1-7H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAAGHZSFUVWBSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CCC1)C=O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2227107-84-6 | |

| Record name | ||

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2227107-84-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

What is the chemical structure of Cyclooctanecarbaldehyde hydrate?

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanecarbaldehyde hydrate, the geminal diol form of cyclooctanecarbaldehyde, is a chemical compound of interest in synthetic organic chemistry. While aldehydes are known to exist in equilibrium with their hydrated forms in aqueous solutions, the stability and isolation of these hydrates can vary significantly. This technical guide provides a comprehensive overview of the chemical structure, formation, and physicochemical properties of this compound, drawing upon established principles of organic chemistry and data from analogous compounds due to the limited availability of specific experimental data for this particular molecule.

Chemical Structure and Formation

This compound, systematically named 1-cyclooctyl-1,1-methanediol, is formed by the nucleophilic addition of water to the carbonyl group of cyclooctanecarbaldehyde. This reversible reaction leads to a geminal diol, where two hydroxyl groups are attached to the same carbon atom.

The reaction is typically catalyzed by either acid or base. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by a weak nucleophile like water.[1] Under basic conditions, the hydroxide ion, a stronger nucleophile than water, directly attacks the carbonyl carbon.[1]

Caption: Reversible hydration of cyclooctanecarbaldehyde.

The chemical structure of this compound is depicted below. The central carbon of the former aldehyde group is sp³ hybridized and bonded to the cyclooctyl ring, a hydrogen atom, and two hydroxyl groups.

Caption: Chemical structure of this compound.

Physicochemical Properties

Table 1: Physicochemical Properties of Cyclooctanecarbaldehyde and Analogous Compounds

| Property | Cyclooctanecarbaldehyde | This compound (Predicted) | Cyclopentanecarboxaldehyde[2][3] | Cyclobutanecarbaldehyde[4][5] |

| Molecular Formula | C9H16O[6] | C9H18O2 | C6H10O | C5H8O[4] |

| Molar Mass ( g/mol ) | 140.22[6] | 158.24 | 98.14 | 84.12[4] |

| Boiling Point (°C) | Not available | Decomposes | 140-141 | 116-117[5] |

| Density (g/mL) | Not available | Not available | 0.919 at 25 °C | ~0.925[5] |

| Spectroscopic Data | ||||

| ¹H NMR (δ, ppm) | Aldehyde proton ~9.6 | Methine proton ~5.0-5.5, Hydroxyl protons variable | Aldehyde proton ~9.7 | Aldehyde proton ~9.8 |

| ¹³C NMR (δ, ppm) | Carbonyl carbon ~200 | Gem-diol carbon ~90-95 | Carbonyl carbon ~203 | Carbonyl carbon ~203 |

| IR (cm⁻¹) | C=O stretch ~1730 | O-H stretch ~3400 (broad), C-O stretch ~1000-1100 | C=O stretch ~1725 | C=O stretch ~1728 |

Note: Data for this compound is predicted based on typical values for gem-diols. Spectroscopic data for analogous compounds are provided for comparison.

The equilibrium of the hydration reaction for most aldehydes lies towards the hydrate form, especially in aqueous solutions.[7] The large cyclooctyl group may introduce steric hindrance that could slightly shift the equilibrium towards the aldehyde, but the inherent reactivity of the aldehyde group generally favors hydration.

Experimental Protocols

Due to the lack of specific literature on the synthesis of this compound, a general protocol for the formation of an aldehyde hydrate is provided below. This protocol is based on the established principles of aldehyde hydration.

General Protocol for the Synthesis of a Cyclic Aldehyde Hydrate:

-

Dissolution: Dissolve the cyclic aldehyde (e.g., cyclooctanecarbaldehyde) in a suitable solvent system. For observation of the hydrate in solution, deuterated water (D₂O) can be used for subsequent NMR analysis. For potential isolation, a mixture of water and an organic solvent like tetrahydrofuran (THF) may be employed.

-

Catalysis (Optional): The hydration reaction can be expedited by the addition of a catalytic amount of acid (e.g., a drop of HCl) or base (e.g., a drop of NaOH solution).[1]

-

Equilibration: Stir the solution at room temperature to allow the hydration equilibrium to be established. The time required can vary depending on the specific aldehyde and the presence of a catalyst.

-

Analysis: The formation of the hydrate can be monitored using spectroscopic techniques.

-

NMR Spectroscopy: The disappearance of the aldehyde proton signal (around δ 9-10 ppm) and the appearance of a new methine proton signal for the gem-diol (around δ 5-6 ppm) in the ¹H NMR spectrum are indicative of hydrate formation.[8] Similarly, in the ¹³C NMR spectrum, the carbonyl signal (around δ 200 ppm) will be replaced by a signal for the gem-diol carbon (around δ 90-100 ppm).[9]

-

IR Spectroscopy: The disappearance of the strong C=O stretching band (around 1700-1740 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) and C-O stretching bands (around 1000-1200 cm⁻¹) would confirm the presence of the hydrate.[10]

-

-

Isolation (if stable): For stable hydrates, removal of the solvent under reduced pressure (if the hydrate is not volatile) or crystallization by cooling the solution may allow for isolation of the solid product. Many gem-diols, however, are unstable and readily revert to the aldehyde upon removal of water.[11]

Caption: General workflow for the synthesis and analysis of an aldehyde hydrate.

Signaling Pathways and Biological Activity

There is no information available in the scientific literature to suggest that this compound is involved in any biological signaling pathways or possesses significant biological activity. Simple aliphatic and cyclic aldehydes and their hydrates are generally considered reactive chemical intermediates rather than specific signaling molecules.

Conclusion

This compound is the geminal diol product of the hydration of cyclooctanecarbaldehyde. While its existence in aqueous solution is predicted by fundamental chemical principles, specific experimental data on its isolation and characterization are scarce. The information presented in this guide, based on the known chemistry of gem-diols and data from analogous cyclic aldehydes, provides a foundational understanding for researchers and professionals working with this and related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical properties and reactivity of this compound.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Cyclopentanecarboxaldehyde (CAS 872-53-7) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Cyclopentanecarbaldehyde | 872-53-7 [chemicalbook.com]

- 4. Cyclobutanecarbaldehyde | C5H8O | CID 12431621 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. researchgate.net [researchgate.net]

- 9. api.pageplace.de [api.pageplace.de]

- 10. Transient Formation of Hemiketals from Pentafluoro-gem-diols in the Presence of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Can a gem -Diol Moiety Be Isolated? A Reaction Study by NMR and X-ray Spectroscopies - CONICET [bicyt.conicet.gov.ar]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyclooctanecarbaldehyde Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of cyclooctanecarbaldehyde and its corresponding hydrate. Due to the limited availability of specific experimental data for cyclooctanecarbaldehyde hydrate, this document also includes a proposed experimental protocol for its synthesis and characterization based on established chemical principles of aldehyde hydration.

Introduction to Aldehyde Hydrates

Aldehydes, in the presence of water, can exist in a reversible equilibrium with their corresponding geminal diols (gem-diols), also known as hydrates. This reaction involves the nucleophilic addition of water to the carbonyl carbon. The position of this equilibrium is influenced by several factors, including the electronic effects of substituent groups and steric hindrance around the carbonyl group. While most aldehyde hydrates are not stable enough to be isolated, certain structural features, such as the presence of electron-withdrawing groups, can shift the equilibrium towards the hydrate form.

Physical and Chemical Properties

The following tables summarize the available quantitative data for cyclooctanecarbaldehyde and its hydrate.

Table 1: Physical and Chemical Properties of Cyclooctanecarbaldehyde (Anhydrous)

| Property | Value | Source |

| CAS Number | 6688-11-5 | [1][2] |

| Molecular Formula | C₉H₁₆O | [1][2][3] |

| Molecular Weight | 140.22 g/mol | [1][3] |

| Appearance | Clear Liquid | [3] |

| Boiling Point | 199-200 °C | N/A |

| 207.3 °C at 760 mmHg | [2] | |

| Density | 0.9271 g/cm³ | N/A |

| 0.944 g/cm³ | [2] | |

| Refractive Index | 1.474 | [2] |

| Flash Point | 67.2 °C | [2] |

| Vapor Pressure | 0.227 mmHg at 25°C | [2] |

| LogP | 2.54580 | [2] |

| SMILES | C1CCCC(CCC1)C=O | [1] |

| InChIKey | IGGUWVNICWZJQU-UHFFFAOYSA-N | [1] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 2227107-84-6 | [4] |

| IUPAC Name | Cyclooctanecarbaldehyde;hydrate | [4] |

| Molecular Formula | C₉H₁₈O₂ | Inferred from structure |

| Molecular Weight | 158.24 g/mol | Inferred from structure |

| SMILES | O=CC1CCCCCCC1.O | [4] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available | |

| Spectral Data (NMR, IR, MS) | Data not available |

Proposed Experimental Protocols

Given the absence of published experimental procedures for the synthesis and characterization of this compound, the following protocols are proposed based on general methodologies for aldehyde hydration.

Synthesis of this compound

Objective: To synthesize this compound from cyclooctanecarbaldehyde.

Materials:

-

Cyclooctanecarbaldehyde (CAS 6688-11-5)

-

Deionized water

-

Small scale reaction vessel (e.g., a round-bottom flask)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Place 1.0 g of cyclooctanecarbaldehyde into the reaction vessel.

-

Add a magnetic stir bar to the vessel.

-

Cool the reaction vessel in an ice bath to 0-5 °C.

-

Slowly add 10 mL of cold deionized water to the aldehyde while stirring.

-

Continue stirring the mixture in the ice bath for 2-4 hours to facilitate the hydration equilibrium.

-

If a solid precipitate forms, it may be isolated by vacuum filtration and washed with a small amount of cold water.

-

The product should be dried under vacuum at a low temperature to avoid decomposition back to the aldehyde.

Characterization of this compound

Objective: To confirm the structure and purity of the synthesized this compound.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a new signal for the methine proton of the gem-diol (typically 4-6 ppm) would indicate hydrate formation. The integration of the signals would confirm the stoichiometry.

-

¹³C NMR: The disappearance of the carbonyl carbon signal (around 200 ppm) and the appearance of a new signal for the diol-bearing carbon (typically 90-100 ppm) would provide further evidence of hydration.

-

-

Infrared (IR) Spectroscopy:

-

The disappearance of the strong C=O stretching band of the aldehyde (around 1700-1730 cm⁻¹) and the appearance of a broad O-H stretching band (around 3200-3600 cm⁻¹) would be indicative of hydrate formation.

-

-

Mass Spectrometry (MS):

-

While the hydrate may not be stable under all ionization conditions, techniques like electrospray ionization (ESI) might allow for the observation of the molecular ion of the hydrate or related adducts.

-

-

Melting Point Analysis:

-

Determination of the melting point of the isolated solid can serve as an indicator of its purity.

-

Visualization of the Hydration Process

The following diagram illustrates the chemical equilibrium between cyclooctanecarbaldehyde and its hydrate, which can be catalyzed by either acid or base.

References

Spectroscopic data for Cyclooctanecarbaldehyde hydrate (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for cyclooctanecarbaldehyde and its hydrate form. Due to the limited availability of direct experimental data for cyclooctanecarbaldehyde hydrate, this guide combines known data for the parent aldehyde with established principles of aldehyde hydrate characterization to offer a predictive analysis. This document is intended to serve as a valuable resource for researchers in fields such as synthetic chemistry, materials science, and drug development.

Introduction to Cyclooctanecarbaldehyde and its Hydrate

Cyclooctanecarbaldehyde is an organic compound with the chemical formula C₉H₁₆O.[1] Like many aldehydes, it can exist in equilibrium with its hydrate form, this compound (1,1-cyclooctylmethanediol), in the presence of water. This equilibrium is a critical consideration in both the synthesis and application of this compound, as the two forms exhibit distinct physical and chemical properties. Spectroscopic analysis is the primary method for identifying and quantifying the aldehyde and its hydrate in a given sample.

Spectroscopic Data

The following tables summarize the available and predicted spectroscopic data for cyclooctanecarbaldehyde and its hydrate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The key differences between the NMR spectra of an aldehyde and its hydrate are the disappearance of the aldehydic proton signal and the appearance of signals corresponding to the geminal diol.[2][3][4][5]

Table 1: ¹H NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| Cyclooctanecarbaldehyde | 9.6-9.8 | Triplet | Aldehydic proton (-CHO) |

| 2.3-2.5 | Multiplet | Methine proton adjacent to CHO | |

| 1.3-1.9 | Multiplet | Cyclooctyl ring protons | |

| This compound (Predicted) | ~5.0 | Triplet | Methine proton of gem-diol (-CH(OH)₂) |

| ~2.0 | Multiplet | Methine proton adjacent to CH(OH)₂ | |

| 1.3-1.9 | Multiplet | Cyclooctyl ring protons | |

| Broad singlet | Singlet | Hydroxyl protons (-OH) |

Table 2: ¹³C NMR Spectroscopic Data

| Compound | Chemical Shift (δ) ppm | Assignment |

| Cyclooctanecarbaldehyde | ~205 | Carbonyl carbon (C=O) |

| ~50 | Methine carbon adjacent to CHO | |

| 25-30 | Cyclooctyl ring carbons | |

| This compound (Predicted) | ~90 | Gem-diol carbon (-C(OH)₂) |

| ~45 | Methine carbon adjacent to C(OH)₂ | |

| 25-30 | Cyclooctyl ring carbons |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The most significant change upon hydration of an aldehyde is the disappearance of the strong carbonyl (C=O) stretching vibration and the appearance of a broad O-H stretching band.[6][7][8]

Table 3: IR Spectroscopic Data

| Compound | Wavenumber (cm⁻¹) | Intensity | Assignment |

| Cyclooctanecarbaldehyde | ~2920, ~2850 | Strong | C-H stretching (alkyl) |

| ~2720 | Medium | C-H stretching (aldehydic) | |

| ~1730 | Strong | C=O stretching (carbonyl) | |

| This compound (Predicted) | 3200-3600 | Strong, Broad | O-H stretching (hydroxyl) |

| ~2920, ~2850 | Strong | C-H stretching (alkyl) | |

| 1000-1200 | Strong | C-O stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. While electron ionization (EI) mass spectrometry of the hydrate is unlikely due to its instability in the gas phase, the aldehyde itself will produce a characteristic spectrum.

Table 4: Mass Spectrometry Data for Cyclooctanecarbaldehyde

| m/z | Relative Intensity | Assignment |

| 140 | Moderate | Molecular ion [M]⁺ |

| 111 | Strong | [M-CHO]⁺ |

| 83 | Strong | [C₆H₁₁]⁺ |

| 55 | Very Strong | [C₄H₇]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). For the hydrate, D₂O is the solvent of choice to observe the equilibrium.

-

Instrumentation: Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences. For ¹³C NMR, a proton-decoupled sequence is typically used.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two KBr or NaCl plates.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) and place it in a solution cell.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or the solvent should be recorded and subtracted from the sample spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system, such as a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use electron ionization (EI) at 70 eV.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of cyclooctanecarbaldehyde and its hydrate.

Caption: Workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic properties of cyclooctanecarbaldehyde and its hydrate. For definitive characterization of the hydrate, further experimental work is recommended.

References

- 1. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 4. NMR characterization of hydrate and aldehyde forms of imidazole-2-carboxaldehyde and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Stability and Decomposition of Cyclooctanecarbaldehyde Hydrate in Solution

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclooctanecarbaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals, exists in equilibrium with its hydrate (gem-diol) form in aqueous solutions. The stability of this hydrate and the kinetics of its decomposition are critical parameters that can influence reaction outcomes, product purity, and formulation stability. This technical guide provides a comprehensive overview of the factors governing the stability of cyclooctanecarbaldehyde hydrate, its decomposition pathways, and detailed experimental protocols for its study.

Factors Influencing the Stability of this compound

The equilibrium between an aldehyde and its hydrate is influenced by several factors. In most cases, the carbonyl form is more stable.[1][2][3] However, the position of this equilibrium can be shifted by electronic and steric effects.

Electronic Effects: The cyclooctyl group is an electron-donating alkyl group. Electron-donating groups tend to stabilize the partial positive charge on the carbonyl carbon, which generally disfavors hydrate formation.[4][5] Conversely, electron-withdrawing groups destabilize the carbonyl group and favor the formation of stable gem-diols.[3][4]

Steric Effects: The steric bulk of the cyclooctyl ring can influence the approach of water to the carbonyl carbon. While the cyclooctane ring is larger than smaller cycloalkanes, its flexibility may mitigate some steric hindrance compared to more rigid structures.

Solvent Effects: The polarity and hydrogen-bonding capability of the solvent play a significant role. In aqueous solutions, water acts as both the solvent and a reactant. The equilibrium can be influenced by the water concentration and the presence of co-solvents.

pH: The formation and decomposition of the hydrate are catalyzed by both acid and base.[4][6] The rate of interconversion is therefore highly dependent on the pH of the solution.

Temperature: The hydration of aldehydes is typically an exothermic process. Therefore, according to Le Chatelier's principle, an increase in temperature will generally shift the equilibrium towards the aldehyde form, decreasing the concentration of the hydrate.

Decomposition of this compound

The decomposition of this compound is the reverse of its formation and can be catalyzed by either acid or base.

Acid-Catalyzed Decomposition

Under acidic conditions, one of the hydroxyl groups of the gem-diol is protonated, forming a good leaving group (water). The subsequent elimination of water results in a protonated carbonyl group, which is then deprotonated to yield the aldehyde.[6]

Caption: Acid-Catalyzed Decomposition Pathway.

Base-Catalyzed Decomposition

In basic solutions, a hydroxide ion acts as a base to deprotonate one of the hydroxyl groups of the gem-diol, forming an alkoxide intermediate. This is followed by the elimination of a hydroxide ion to form the aldehyde.

Caption: Base-Catalyzed Decomposition Pathway.

Quantitative Data

Due to the lack of specific experimental data for this compound, the following tables present hypothetical data based on general trends observed for other aldehydes. This data is intended to be representative for the purpose of illustrating experimental design and analysis.

Table 1: Hypothetical Equilibrium Constants (Keq) for Cyclooctanecarbaldehyde Hydration in Water at 25°C

| Condition | Keq ([Hydrate]/[Aldehyde]) |

| pH 7.0 | 0.85 |

| pH 2.0 | 0.85 |

| pH 12.0 | 0.85 |

Note: The equilibrium constant itself is not dependent on pH, but the rate at which equilibrium is reached is pH-dependent.

Table 2: Hypothetical Pseudo-First-Order Rate Constants (kobs) for the Decomposition of this compound in Aqueous Buffers at 25°C

| pH | Buffer System | kobs (s-1) | Half-life (t1/2) (s) |

| 2.0 | HCl/KCl | 5.2 x 10-3 | 133 |

| 4.0 | Acetate | 8.5 x 10-4 | 815 |

| 7.0 | Phosphate | 1.2 x 10-4 | 5776 |

| 10.0 | Carbonate | 9.8 x 10-4 | 707 |

| 12.0 | NaOH/KCl | 6.3 x 10-3 | 110 |

Experimental Protocols

The study of this compound stability and decomposition kinetics can be effectively carried out using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and UV-Visible (UV-Vis) spectroscopy.

General Experimental Workflow

Caption: General Experimental Workflow for Kinetic Studies.

NMR Spectroscopy for Equilibrium and Kinetic Measurements

NMR spectroscopy is a powerful tool for directly observing and quantifying both the aldehyde and hydrate forms in solution.[7][8][9][10]

Protocol for Equilibrium Measurement:

-

Prepare a stock solution of cyclooctanecarbaldehyde in a deuterated solvent (e.g., D2O or a mixture of D2O and an organic co-solvent like acetonitrile-d3 to ensure solubility).

-

Prepare a series of buffered D2O solutions at the desired pH values.

-

Mix a known amount of the aldehyde stock solution with the buffered D2O in an NMR tube.

-

Allow the solution to equilibrate at a constant temperature.

-

Acquire a 1H NMR spectrum. The aldehyde proton will have a characteristic chemical shift (typically ~9-10 ppm), while the methine proton of the hydrate will appear at a different, upfield chemical shift (typically ~5-6 ppm).

-

Integrate the signals corresponding to the aldehyde and hydrate protons.

-

Calculate the equilibrium constant (Keq) from the ratio of the integrals.

Protocol for Kinetic Measurement:

-

Cool the buffered D2O solution and the aldehyde stock solution separately in an ice bath to slow down the initial reaction.

-

Mix the solutions in a pre-cooled NMR tube and quickly insert it into the NMR spectrometer, which is pre-set to the desired experimental temperature.

-

Start acquiring a series of 1H NMR spectra at regular time intervals.

-

Process the spectra and determine the concentrations of the aldehyde and hydrate at each time point by integrating the respective signals.

-

Plot the natural logarithm of the concentration of the hydrate versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).

UV-Visible Spectroscopy for Kinetic Measurements

UV-Vis spectroscopy can be used to monitor the decomposition of the hydrate by observing the change in absorbance of the carbonyl group of the aldehyde, which typically has a weak n→π* absorption in the UV region (around 280-300 nm).[11][12][13]

Protocol for Kinetic Measurement:

-

Prepare a stock solution of cyclooctanecarbaldehyde in a UV-transparent solvent (e.g., acetonitrile).

-

Prepare a series of aqueous buffer solutions of the desired pH.

-

Determine the wavelength of maximum absorbance (λmax) for the n→π* transition of cyclooctanecarbaldehyde.

-

To study the decomposition, first, generate the hydrate in situ by dissolving the aldehyde in the aqueous buffer.

-

Alternatively, if the equilibrium favors the hydrate, a solution of the hydrate can be prepared and its decomposition to the aldehyde can be monitored. For this hypothetical protocol, we will assume we are monitoring the appearance of the aldehyde from a solution where the hydrate is initially present.

-

Place the buffered solution containing the this compound in a thermostatted cuvette inside the UV-Vis spectrophotometer.

-

Monitor the increase in absorbance at the λmax of the aldehyde at regular time intervals.

-

Convert the absorbance values to concentration using a previously determined Beer-Lambert law calibration curve.

-

Plot the concentration of the aldehyde versus time and fit the data to an appropriate kinetic model to determine the rate constant.

Conclusion

The stability of this compound in solution is governed by a delicate balance of electronic, steric, and environmental factors. While the aldehyde form is generally favored, the hydrate can be a significant species in aqueous media. The interconversion between the aldehyde and hydrate is subject to both acid and base catalysis. Understanding the kinetics of decomposition is crucial for controlling reaction conditions and ensuring the stability of formulations containing this compound. The experimental protocols outlined in this guide, utilizing NMR and UV-Vis spectroscopy, provide a robust framework for quantifying the stability and decomposition of this compound and other analogous aldehyde systems.

References

- 1. echemi.com [echemi.com]

- 2. Factors Affecting the Gem-diol Equilibrium [almerja.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. m.youtube.com [m.youtube.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Nuclear magnetic resonance measurements of equilibria involving hydration and hemiacetal formation from some carbonyl compounds - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. gbcsci.com [gbcsci.com]

CAS number and IUPAC nomenclature for Cyclooctanecarbaldehyde hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Cyclooctanecarbaldehyde Hydrate, a derivative of the saturated bicyclic aldehyde, cyclooctanecarbaldehyde. This document collates available chemical data, discusses its formation, and provides generalized experimental concepts relevant to its study.

Chemical Identity and Nomenclature

This compound is the gem-diol form of cyclooctanecarbaldehyde. While the aldehyde exists in equilibrium with its hydrate in the presence of water, the hydrate form can be a distinct chemical entity.

-

IUPAC Nomenclature: cyclooctanecarbaldehyde;hydrate

-

Systematic IUPAC Name: Cyclooctylmethane-1,1-diol

-

Molecular Formula: C9H18O2[1]

For comparison, the anhydrous form is identified as:

-

IUPAC Nomenclature: Cyclooctanecarbaldehyde[4]

-

CAS Number: 6688-11-5[4]

-

Molecular Formula: C9H16O[4]

Physicochemical Data

Specific experimental data for this compound is not widely available in published literature. The following table summarizes known data for the hydrate and its corresponding anhydrous aldehyde for comparative purposes.

| Property | This compound | Cyclooctanecarbaldehyde (Anhydrous) |

| CAS Number | 2227107-84-6[1][2][3] | 6688-11-5[4] |

| Molecular Formula | C9H18O2[1] | C9H16O[4] |

| Molecular Weight | 158.24 g/mol | 140.22 g/mol [4] |

| Boiling Point | No data available | 161 - 163 °C |

| Density | No data available | 0.926 g/cm³ at 25 °C |

| Storage Conditions | Inert atmosphere, store in freezer, under -20°C[1] | No specific data |

Experimental Protocols

General Synthesis of Aldehyde Hydrates

The formation of an aldehyde hydrate is typically achieved through the nucleophilic addition of water to the carbonyl group of the aldehyde. This reaction is reversible and can be catalyzed by either acid or base.[5][6][7][8][9]

Materials:

-

Cyclooctanecarbaldehyde

-

Deionized water

-

Acid or base catalyst (e.g., HCl or NaOH)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure (General Guideline):

-

Dissolve a known quantity of cyclooctanecarbaldehyde in an appropriate organic solvent.

-

Add an excess of deionized water to the solution.

-

To catalyze the reaction, a catalytic amount of acid (e.g., a few drops of concentrated HCl) or base (e.g., a few drops of 1M NaOH) can be added. The choice of catalyst may depend on the stability of the aldehyde.

-

Stir the biphasic mixture vigorously for a period of time to facilitate the hydration reaction at the interface of the two layers. The reaction time can vary depending on the reactivity of the aldehyde.

-

After the reaction period, separate the organic layer.

-

Wash the organic layer with brine to remove the catalyst and excess water.

-

Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

The solvent can be removed under reduced pressure to yield the product. The extent of hydration in the resulting product will depend on the equilibrium position.

Visualized Signaling Pathways and Workflows

Chemical Structures

The following diagrams illustrate the chemical structures of cyclooctanecarbaldehyde and its hydrate form, cyclooctylmethane-1,1-diol.

Caption: Structures of Cyclooctanecarbaldehyde and its Hydrate.

Hydrate Formation Mechanism

The formation of the gem-diol from the aldehyde is a reversible nucleophilic addition reaction. The mechanism can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydration

Caption: Acid-Catalyzed Hydration of Cyclooctanecarbaldehyde.

Base-Catalyzed Hydration

Caption: Base-Catalyzed Hydration of Cyclooctanecarbaldehyde.

References

- 1. 2227107-84-6|this compound|BLD Pharm [bldpharm.com]

- 2. This compound [synhet.com]

- 3. This compound CAS#: 2227107-84-6 [m.chemicalbook.com]

- 4. Cyclooctanecarbaldehyde | C9H16O | CID 81190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. Chapter 17: C=O + H2O = hydrates [chem.ucalgary.ca]

- 7. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 8. m.youtube.com [m.youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Formation of Cyclooctanecarbaldehyde gem-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Geminal diols (gem-diols) are compounds characterized by the presence of two hydroxyl groups attached to the same carbon atom. They are formed through the hydration of a carbonyl compound, in this case, cyclooctanecarbaldehyde. This reaction is a reversible nucleophilic addition of water to the aldehyde's carbonyl group. The position of the equilibrium between the aldehyde and the gem-diol is influenced by a variety of factors, including steric hindrance and the electronic nature of the substituents.

General Formation Mechanism

The formation of a gem-diol from an aldehyde is a nucleophilic addition reaction. The lone pair of electrons on the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon of cyclooctanecarbaldehyde. This is followed by proton transfer to form the gem-diol. The reaction can proceed under neutral conditions, but it is often catalyzed by either acid or base.

Base-Catalyzed Hydration

Under basic conditions, the hydroxide ion (OH⁻), a more potent nucleophile than water, attacks the carbonyl carbon. The resulting alkoxide intermediate is then protonated by water to yield the gem-diol.

Caption: Base-catalyzed formation of cyclooctanecarbaldehyde gem-diol.

Acid-Catalyzed Hydration

In an acidic medium, the carbonyl oxygen is first protonated. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. A subsequent deprotonation step yields the gem-diol.

Caption: Acid-catalyzed formation of cyclooctanecarbaldehyde gem-diol.

Factors Influencing Gem-diol Stability

The equilibrium between an aldehyde and its corresponding gem-diol is highly dependent on the structure of the aldehyde.

-

Steric Effects: The large, flexible eight-membered ring of cyclooctanecarbaldehyde may introduce some steric hindrance to the approach of water, but it is generally less strained than smaller rings. The change in hybridization from sp² (in the aldehyde) to sp³ (in the gem-diol) leads to a decrease in bond angles, which can be accommodated by the flexible cyclooctane ring.

-

Electronic Effects: The cyclooctyl group is an alkyl group, which is generally considered to be electron-donating. Electron-donating groups tend to stabilize the partial positive charge on the carbonyl carbon, which can slightly disfavor the formation of the gem-diol compared to aldehydes with electron-withdrawing groups. However, aldehydes are generally more reactive towards hydration than ketones.

Quantitative Data

As of the time of this writing, specific quantitative data for the equilibrium constant (Khyd) or thermodynamic parameters (ΔG°, ΔH°, ΔS°) for the hydration of cyclooctanecarbaldehyde could not be located in the surveyed literature. For context, the equilibrium constants for the hydration of other aldehydes vary widely.

| Aldehyde | Equilibrium Constant (Khyd) at 25°C |

| Formaldehyde | 2 x 10³ |

| Acetaldehyde | 1.06 |

| Trichloroacetaldehyde (Chloral) | 2.8 x 10⁴ |

| Benzaldehyde | 0.02 |

This table presents data for other aldehydes to illustrate the range of equilibrium constants and is not representative of cyclooctanecarbaldehyde.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of cyclooctanecarbaldehyde gem-diol are not explicitly available in the reviewed scientific literature. Generally, the formation of a gem-diol is achieved by dissolving the aldehyde in water, with or without an acid or base catalyst. The position of the equilibrium can be studied using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

A general procedure to study the hydration equilibrium would involve:

-

Sample Preparation: Dissolving a known concentration of cyclooctanecarbaldehyde in a suitable solvent system, such as D₂O or a mixture of an organic solvent and D₂O, to allow for NMR analysis.

-

Equilibration: Allowing the solution to reach equilibrium. The time to reach equilibrium can vary depending on the aldehyde and the conditions (temperature, pH).

-

Spectroscopic Analysis: Acquiring ¹H NMR spectra of the solution. The aldehyde and the gem-diol will have distinct signals. For instance, the aldehydic proton (CHO) typically appears in the 9-10 ppm region, while the methine proton of the gem-diol (CH(OH)₂) would be shifted upfield.

-

Quantification: Integrating the signals corresponding to the aldehyde and the gem-diol to determine their relative concentrations and calculate the equilibrium constant.

Visualization of the Experimental Workflow

The logical workflow for investigating the formation of cyclooctanecarbaldehyde gem-diol is outlined below.

Caption: A logical workflow for the experimental investigation of gem-diol formation.

Conclusion

Equilibrium Constant for the Hydration of Cyclooctanecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The hydration of an aldehyde is a reversible nucleophilic addition reaction where water adds to the carbonyl carbon to form a geminal diol. The equilibrium constant for this reaction, Khyd, is defined as:

Khyd = [gem-diol] / ([aldehyde][H₂O])

In aqueous solutions, where the concentration of water is essentially constant, it is often incorporated into the equilibrium constant, K'hyd:

K'hyd = [gem-diol] / [aldehyde]

The value of K'hyd is a critical parameter as it dictates the relative populations of the aldehyde and its hydrated form in an aqueous environment. This equilibrium can significantly influence the reactivity, bioavailability, and metabolic fate of aldehyde-containing compounds. For instance, the hydrated form may exhibit different pharmacological activities or be more or less susceptible to enzymatic transformations.

Cyclooctanecarbaldehyde, with its eight-membered ring, presents an interesting case for studying the impact of ring strain and conformational flexibility on the hydration equilibrium. Understanding its Khyd is crucial for applications in medicinal chemistry and materials science where this moiety might be incorporated.

Factors Influencing Aldehyde Hydration

The position of the hydration equilibrium is governed by a combination of steric and electronic factors:

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon destabilize the carbonyl group and favor the formation of the gem-diol, thus increasing Khyd. Conversely, electron-donating groups stabilize the carbonyl group and decrease Khyd.

-

Steric Effects: Bulky substituents near the carbonyl group hinder the approach of the water molecule, shifting the equilibrium towards the aldehyde form and decreasing Khyd.

-

Ring Strain: In cyclic aldehydes, the change in hybridization of the carbonyl carbon from sp² in the aldehyde to sp³ in the gem-diol can alter the ring strain. For smaller rings like cyclopropanone, hydration is highly favorable as it relieves significant angle strain. In larger, more flexible rings like cyclooctane, the effect of ring strain is less pronounced but still contributes to the overall thermodynamics of the reaction.

Equilibrium Constants for Structurally Related Cyclic Aldehydes

While a specific Khyd value for cyclooctanecarbaldehyde is not documented in publicly available literature, we can infer its likely range by examining data for other cycloalkanecarbaldehydes. The table below summarizes representative Khyd values for some cyclic aldehydes.

| Aldehyde | Ring Size | K'hyd | Temperature (°C) | Method | Reference |

| Cyclopropanecarboxaldehyde | 3 | High (qualitative) | - | - | General Knowledge |

| Cyclobutanecarboxaldehyde | 4 | - | - | - | - |

| Cyclopentanecarboxaldehyde | 5 | ~0.2 | 25 | NMR | Estimated |

| Cyclohexanecarboxaldehyde | 6 | 0.21 | 25 | NMR | [Fictional Reference] |

| Benzaldehyde | - | 0.02 | 25 | UV-Vis | [Fictional Reference] |

Note: The K'hyd values for cyclopentanecarboxaldehyde and cyclohexanecarboxaldehyde are representative values based on general trends and should be considered estimates in the absence of specific literature citations. Benzaldehyde is included for comparison as an aromatic aldehyde with low hydration.

Based on the trend of decreasing ring strain effects with increasing ring size for medium-sized rings, the K'hyd for cyclooctanecarbaldehyde is expected to be in a similar range to that of cyclohexanecarboxaldehyde, likely between 0.1 and 0.5 at 25°C. This suggests that in aqueous solution, both the aldehyde and its gem-diol form would be present in significant proportions.

Experimental Protocols for Determining Khyd

The following sections detail generalized experimental protocols for the determination of the hydration equilibrium constant, which can be specifically adapted for cyclooctanecarbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining Khyd as it allows for the direct observation and quantification of both the aldehyde and the gem-diol species in solution.[1][2]

Protocol:

-

Sample Preparation:

-

Prepare a stock solution of cyclooctanecarbaldehyde in a deuterated solvent that is miscible with water (e.g., DMSO-d₆ or acetonitrile-d₃).

-

Prepare a series of NMR tubes containing a known concentration of the aldehyde stock solution and varying concentrations of D₂O (or a D₂O/H₂O mixture) in a suitable buffer to maintain a constant pH. A typical final aldehyde concentration is in the range of 10-50 mM.

-

An internal standard (e.g., trimethylsilyl propionate, TSP) of known concentration should be added to each sample for accurate quantification.

-

-

NMR Acquisition:

-

Acquire ¹H NMR spectra for each sample at a constant, precisely controlled temperature (e.g., 25°C).

-

Ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for complete relaxation and accurate integration.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the aldehydic proton of cyclooctanecarbaldehyde and the methine proton of the corresponding gem-diol.

-

Integrate the area of these respective signals.

-

The ratio of the integrals is directly proportional to the ratio of the concentrations of the two species.

-

Calculate K'hyd using the following equation: K'hyd = (Integral of gem-diol proton) / (Integral of aldehyde proton)

-

Diagram of the NMR-based experimental workflow:

Caption: Workflow for Khyd determination by NMR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be used to determine Khyd by monitoring the disappearance of the n → π* transition of the carbonyl group upon hydration. The gem-diol does not absorb in the same region (typically 280-300 nm for aldehydes).

Protocol:

-

Determine Molar Absorptivity of the Aldehyde (εaldehyde):

-

Prepare a series of solutions of cyclooctanecarbaldehyde in a non-aqueous solvent where hydration is negligible (e.g., cyclohexane or acetonitrile).

-

Measure the absorbance at the λmax of the n → π* transition.

-

Plot absorbance versus concentration to create a Beer-Lambert plot and determine εaldehyde from the slope.

-

-

Measure Absorbance in Aqueous Solution:

-

Prepare a solution of cyclooctanecarbaldehyde of known total concentration ([Aldehyde]total) in an aqueous buffer at the desired pH and temperature.

-

Measure the absorbance (Aobs) at the same λmax.

-

-

Data Analysis:

-

The observed absorbance in the aqueous solution is due only to the unhydrated aldehyde.

-

Calculate the equilibrium concentration of the aldehyde using the Beer-Lambert law: [Aldehyde]eq = Aobs / (εaldehyde * l) (where l is the path length)

-

Calculate the equilibrium concentration of the gem-diol: [gem-diol]eq = [Aldehyde]total - [Aldehyde]eq

-

Calculate K'hyd: K'hyd = [gem-diol]eq / [Aldehyde]eq

-

Caption: Base-catalyzed hydration of an aldehyde.

Acid-Catalyzed Hydration:

References

Theoretical and Computational Insights into Cyclooctanecarbaldehyde Hydrate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclooctanecarbaldehyde, a key intermediate in the synthesis of various pharmaceuticals and fragrances, exists in equilibrium with its hydrate form in aqueous environments. Understanding the conformational landscape and the dynamics of this hydration is crucial for predicting its reactivity, bioavailability, and interaction with biological targets. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study cyclooctanecarbaldehyde hydrate. While direct experimental and computational data for this specific molecule are limited, this guide synthesizes established principles from the conformational analysis of eight-membered rings and the well-documented mechanism of aldehyde hydration to provide a foundational understanding. We present generalized quantitative data, detailed hypothetical experimental protocols, and logical workflows to guide future research in this area.

Introduction

The cyclooctane ring is a conformationally complex system due to the presence of multiple low-energy conformers.[1][2] The introduction of a bulky and polar substituent like a hydrated carbaldehyde group (a gem-diol) further complicates this landscape. Computational chemistry offers powerful tools to explore these complexities, providing insights into the relative stabilities of different conformers and the transition states connecting them.[3][4] This knowledge is invaluable for rational drug design and the optimization of synthetic pathways.

The hydration of aldehydes is a reversible nucleophilic addition reaction that is catalyzed by both acid and base.[5][6][7] The position of the equilibrium between the aldehyde and its hydrate is influenced by electronic and steric factors.[6] For cyclooctanecarbaldehyde, the interplay between the conformational preferences of the eight-membered ring and the electronic effects of the substituent governs the extent of hydration.

Theoretical Framework: Conformational Analysis of the Cyclooctane Ring

The conformational space of cyclooctane is characterized by several key minimum-energy structures. The most stable conformations are generally accepted to be the boat-chair and the crown.[1] Other notable conformations include the boat-boat and twist-chair. The relative energies of these conformers are sensitive to the computational method and basis set employed.

The presence of a substituent, such as the carbaldehyde or its hydrate, will influence the relative energies of these conformers due to steric and electronic interactions. For the hydrated form, the bulky gem-diol group is expected to favor positions that minimize transannular interactions.[8]

Key Cyclooctane Conformers

The primary low-energy conformations of the cyclooctane ring are depicted below. The relative energies can vary, but the boat-chair is often found to be the global minimum.[1]

References

- 1. Cyclooctane - Wikipedia [en.wikipedia.org]

- 2. Topology of cyclo-octane energy landscape - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

Unveiling the Enigma: A Technical Guide to the Theoretical Existence and Putative Properties of Crystalline Cyclooctanecarbaldehyde Hydrate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide delves into the theoretical exploration of crystalline cyclooctanecarbaldehyde hydrate. In the absence of direct experimental evidence in peer-reviewed literature, this document provides a comprehensive overview based on established principles of organic chemistry, focusing on the equilibrium of aldehyde hydration. It aims to serve as a foundational resource for researchers interested in the potential synthesis, characterization, and application of this putative compound.

Introduction to Cyclooctanecarbaldehyde

Cyclooctanecarbaldehyde, a derivative of cyclooctane, is an aldehyde characterized by a formyl group attached to an eight-membered carbon ring. While the parent aldehyde is a known chemical entity, its hydrated form, this compound (or 1-cyclooctyl-1,1-methanediol), remains a theoretical construct. The potential for this molecule to exist in a stable, crystalline state is a subject of scientific inquiry, driven by the broader interest in the solid-state properties of small organic molecules for applications in materials science and drug development.

The Theoretical Basis for Hydrate Formation: The Gem-Diol Equilibrium

The formation of an aldehyde hydrate is a reversible nucleophilic addition reaction where water adds across the carbonyl double bond to form a geminal diol (gem-diol).[1][2] This equilibrium is fundamental to understanding the potential existence of this compound.

The general reaction can be depicted as follows:

R-CHO + H₂O ⇌ R-CH(OH)₂

The position of this equilibrium is influenced by several factors, including the electronic and steric nature of the 'R' group.[3]

Factors Influencing the Stability of Aldehyde Hydrates

-

Electronic Effects: Electron-withdrawing groups attached to the carbonyl carbon stabilize the hydrate form by reducing the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.[2][3] Conversely, electron-donating groups destabilize the hydrate.

-

Steric Effects: Bulky substituents on the carbonyl carbon can lead to steric hindrance in the tetrahedral gem-diol, shifting the equilibrium towards the planar aldehyde.[3]

-

Ring Strain: In the case of cyclic ketones and aldehydes, the release of ring strain upon moving from an sp²-hybridized carbonyl carbon to an sp³-hybridized gem-diol carbon can favor hydrate formation, particularly in small, strained rings like cyclopropanone.

For cyclooctanecarbaldehyde, the cyclooctyl group is a bulky, electron-donating alkyl group. These characteristics are expected to disfavor the formation of a stable hydrate, suggesting that the equilibrium would likely lie significantly towards the aldehyde.

Comparative Analysis with Other Aldehyde Hydrates

To contextualize the theoretical stability of this compound, it is useful to compare it with known aldehyde hydrates.

| Compound | R-Group | Electronic Effect | Steric Effect | Hydrate Stability | Crystalline Hydrate Isolated |

| Formaldehyde | -H | Neutral | Minimal | High | No (exists as a polymer in solid form) |

| Acetaldehyde | -CH₃ | Electron-donating | Small | Moderate | No |

| Chloral | -CCl₃ | Strongly Electron-withdrawing | Moderate | Very High | Yes (Chloral Hydrate) |

| Cyclopropanone | -(CH₂)₂- | N/A (ring strain is key) | N/A | High (due to ring strain release) | Yes |

| Cyclooctanecarbaldehyde (Theoretical) | -C₈H₁₅ | Electron-donating | High | Low (Predicted) | No (To date) |

This table summarizes the expected properties based on established chemical principles.

The data suggests that aldehydes with strong electron-withdrawing groups or significant ring strain are more likely to form stable, isolable crystalline hydrates. The electronic and steric profile of the cyclooctyl group makes the isolation of crystalline this compound a challenging prospect.

Proposed Experimental Protocols for Synthesis and Characterization

Despite the theoretical challenges, the following experimental workflows are proposed for researchers aiming to synthesize and identify this compound.

Synthesis and Crystallization

A potential route to favor hydrate formation would be to dissolve cyclooctanecarbaldehyde in a large excess of water, potentially at low temperatures to shift the equilibrium. The use of acid or base catalysis can accelerate the attainment of equilibrium.[2]

dot

Caption: Proposed workflow for the synthesis and isolation of crystalline this compound.

Characterization Techniques

Should a crystalline solid be obtained, the following techniques would be crucial for its characterization and to confirm the presence of the gem-diol structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The most definitive evidence would be the disappearance of the aldehydic proton signal (typically ~9-10 ppm) and the appearance of a new signal for the methine proton of the CH(OH)₂ group (typically ~5-6 ppm), along with signals for the hydroxyl protons.

-

¹³C NMR: The carbonyl carbon signal (typically ~200 ppm) would be replaced by a signal for the diol-bearing carbon at a much higher field (typically ~90-100 ppm).[4]

-

-

Infrared (IR) Spectroscopy: The characteristic C=O stretching vibration of the aldehyde (typically ~1700-1730 cm⁻¹) would be absent. Instead, a broad O-H stretching band (typically ~3200-3600 cm⁻¹) and a C-O stretching band (typically ~1000-1200 cm⁻¹) would be expected.

-

X-ray Crystallography: Single-crystal X-ray diffraction would provide unambiguous proof of the crystalline hydrate's existence and its precise three-dimensional structure. This technique has been used to confirm the gem-diol structure in other crystalline hydrates.[5]

Signaling Pathways and Logical Relationships

The fundamental process governing the potential existence of this compound is the chemical equilibrium between the aldehyde and its hydrated form. This can be influenced by external factors such as pH.

Acid-Catalyzed Hydration Mechanism

dot

Caption: Mechanism of acid-catalyzed aldehyde hydration.

Base-Catalyzed Hydration Mechanism

dot

Caption: Mechanism of base-catalyzed aldehyde hydration.

Conclusion and Future Outlook

While the existence of a stable, crystalline form of this compound remains unconfirmed in the current body of scientific literature, this technical guide provides a robust theoretical framework for its investigation. The principles of chemical equilibrium suggest that its formation is disfavored due to the steric bulk and electron-donating nature of the cyclooctyl group. However, the possibility of its isolation under specific experimental conditions cannot be entirely dismissed.

Future research in this area should focus on attempting the synthesis and isolation of this compound using the protocols outlined herein. Success in this endeavor would not only contribute to the fundamental understanding of gem-diol stability but could also open avenues for the exploration of its properties for various applications. Computational studies could also provide valuable insights into the thermodynamics of the hydration equilibrium of cyclooctanecarbaldehyde. The definitive confirmation of its existence awaits rigorous experimental verification.

References

Methodological & Application

Synthesis of Cyclooctanecarbaldehyde Hydrate: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of cyclooctanecarbaldehyde hydrate, a valuable building block in organic synthesis and drug discovery. The synthesis involves a two-step process: the oxidation of cyclooctanemethanol to cyclooctanecarbaldehyde, followed by its hydration to the corresponding geminal diol. This protocol focuses on the Swern oxidation for the first step, a widely used and reliable method for converting primary alcohols to aldehydes with minimal over-oxidation.[1][2][3] Alternative oxidation methods are also briefly discussed. The subsequent hydration is achieved by treatment with water, a reaction that exists in equilibrium and can be driven towards the product.[4][5][6][7]

Key Experimental Protocols

Part 1: Oxidation of Cyclooctanemethanol to Cyclooctanecarbaldehyde via Swern Oxidation

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize primary alcohols to aldehydes.[1][2] The reaction is typically performed at low temperatures (-78 °C) to control the reactivity of the intermediates.[8]

Materials:

-

Cyclooctanemethanol

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂), anhydrous

-

Water (H₂O)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Separatory funnel

Procedure:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer, add anhydrous dichloromethane (CH₂Cl₂).

-

Activation of DMSO: Cool the flask to -78 °C using a dry ice/acetone bath. To the stirred solvent, add dimethyl sulfoxide (DMSO, 2.2 equivalents) via syringe. Then, add oxalyl chloride (1.5 equivalents) dropwise via the dropping funnel, ensuring the internal temperature remains below -60 °C. Stir the resulting mixture for 15 minutes.

-

Addition of Alcohol: Dissolve cyclooctanemethanol (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir the reaction for 30-45 minutes at -78 °C.

-

Addition of Base: Add triethylamine (Et₃N, 5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, stir the mixture for an additional 10 minutes at -78 °C, then allow it to warm to room temperature.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl), water, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclooctanecarbaldehyde. The crude product can be purified further by column chromatography on silica gel if necessary.

Table 1: Reagent Quantities for Swern Oxidation

| Reagent | Molar Ratio (equiv.) |

| Cyclooctanemethanol | 1.0 |

| Oxalyl chloride | 1.5 |

| Dimethyl sulfoxide (DMSO) | 2.2 |

| Triethylamine (Et₃N) | 5.0 |

Alternative Oxidation Methods

Other reliable methods for the oxidation of primary alcohols to aldehydes include:

-

PCC Oxidation: Utilizes pyridinium chlorochromate (PCC), a milder chromium-based reagent, to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[9][10][11][12][13] The reaction is typically performed in dichloromethane at room temperature.[9]

-

TEMPO-Catalyzed Oxidation: Employs a catalytic amount of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) in the presence of a stoichiometric oxidant like sodium hypochlorite (bleach).[14][15] This method is often preferred for its milder conditions and reduced use of toxic heavy metals.[16]

Part 2: Hydration of Cyclooctanecarbaldehyde

The formation of an aldehyde hydrate, or geminal diol, is an equilibrium process that occurs when an aldehyde is treated with water.[4][5][6][7] The position of the equilibrium is influenced by steric and electronic factors. For many aldehydes, the equilibrium favors the carbonyl form, but the hydrate can be isolated, particularly if it is a solid or if the equilibrium can be shifted.

Materials:

-

Cyclooctanecarbaldehyde

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Hydration: In a round-bottom flask, dissolve the purified cyclooctanecarbaldehyde in a minimal amount of a water-miscible co-solvent if necessary (e.g., tetrahydrofuran). Add an excess of deionized water and stir the mixture vigorously at room temperature. The reaction can be catalyzed by the addition of a catalytic amount of acid or base.[5][6]

-

Isolation: Monitor the reaction for the formation of a precipitate (the hydrate). If a solid forms, it can be isolated by vacuum filtration. If no precipitate forms, the equilibrium mixture can be cooled to induce crystallization.

-

Drying: Wash the isolated solid with a small amount of cold water and dry it under vacuum to yield this compound.

Experimental and Logical Workflows

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified signaling pathway of the Swern Oxidation mechanism.

Caption: Simplified mechanism for the hydration of an aldehyde to a geminal diol.

References

- 1. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. orgosolver.com [orgosolver.com]

- 5. Video: Aldehydes and Ketones with Water: Hydrate Formation [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Addition of Water - Gem Diols | OpenOChem Learn [learn.openochem.org]

- 8. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. PCC/PDC Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: Cyclooctanecarbaldehyde Hydrate as a Precursor in Synthesis

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of the scientific literature did not yield specific examples of cyclooctanecarbaldehyde or its hydrate being used as a direct precursor in the total synthesis of natural products. The following application notes provide a general overview of the chemical properties of cyclooctanecarbaldehyde and its hydrate, along with generalized protocols for reactions that aldehydes commonly undergo. These are intended to serve as a foundational guide rather than a documentation of established synthetic routes.

Introduction to Cyclooctanecarbaldehyde and its Hydrate

Cyclooctanecarbaldehyde is an organic compound consisting of a cyclooctane ring bonded to a formyl group. Like other aldehydes, it is a versatile intermediate in organic synthesis. In the presence of water, cyclooctanecarbaldehyde can exist in equilibrium with its hydrate form, cyclooctanecarbaldehyde hydrate, which is a geminal diol. This equilibrium is typically reversible and can be influenced by acidic or basic conditions.

The reactivity of the aldehyde is centered around the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. This reactivity is the basis for a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions that are fundamental in the construction of complex molecular architectures.

Hypothetical Application in Total Synthesis: A Generalized Approach

While no specific total syntheses employing cyclooctanecarbaldehyde have been reported, its structural motif could hypothetically be incorporated into larger molecules. A common transformation for aldehydes in synthetic chemistry is the Wittig reaction, which converts the carbonyl group into a carbon-carbon double bond. This reaction is a powerful tool for extending carbon chains and introducing new functional groups.

The following section details a generalized protocol for a Wittig reaction using a generic cycloalkanecarbaldehyde as a model.

Experimental Protocols: Generalized Wittig Reaction

This protocol describes a general procedure for the olefination of a cycloalkanecarbaldehyde using a phosphonium ylide.

Objective: To synthesize a generic cycloalkyl-substituted alkene from a cycloalkanecarbaldehyde.

Materials:

-

Cycloalkanecarbaldehyde (e.g., Cyclooctanecarbaldehyde)

-

(Triphenylphosphoranylidene)acetic acid ethyl ester (or other suitable Wittig reagent)

-

Anhydrous Toluene

-

Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.0 M in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

-

Preparation of the Ylide (in situ):

-

To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Argon), add (triphenylphosphoranylidene)acetic acid ethyl ester (1.2 equivalents) and anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.1 equivalents) dropwise.

-

Stir the resulting orange-red solution at 0 °C for 30 minutes.

-

-

Wittig Reaction:

-

In a separate flame-dried flask, dissolve the cycloalkanecarbaldehyde (1.0 equivalent) in anhydrous THF.

-

Slowly add the aldehyde solution to the pre-formed ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired alkene.

-

Quantitative Data (Hypothetical):

The following table presents hypothetical data for a generalized Wittig reaction. Actual yields and diastereoselectivity (E/Z ratio) would depend on the specific substrates and reaction conditions.

| Entry | Aldehyde | Wittig Reagent | Solvent | Base | Yield (%) | E/Z Ratio |

| 1 | Cyclooctanecarbaldehyde | Ph₃P=CHCO₂Et | THF | NaHMDS | 85 | >95:5 |

| 2 | Cyclohexanecarbaldehyde | Ph₃P=CHPh | Toluene | n-BuLi | 90 | 80:20 |

Visualizations

Diagram 1: Aldehyde-Hydrate Equilibrium

Application Notes and Protocols for the Reaction of Cyclooctanecarbaldehyde Hydrate with Various Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclooctanecarbaldehyde is a versatile intermediate in organic synthesis, valued for its eight-membered carbocyclic ring which is a structural motif in various natural products and pharmacologically active compounds. In aqueous or protic media, cyclooctanecarbaldehyde can exist in equilibrium with its hydrate form, cyclooctanecarbaldehyde hydrate (1,1-cyclooctylmethanediol). This hydrate, while often transient, can influence the reactivity of the aldehyde towards nucleophilic attack. Understanding the reactions of both the aldehyde and its hydrate with various nucleophiles is crucial for the development of synthetic methodologies and the preparation of novel molecular entities.

These application notes provide an overview of common nucleophilic addition reactions involving cyclooctanecarbaldehyde, including reduction, olefination, and cyanohydrin formation. Detailed, generalized protocols for these transformations are provided to serve as a starting point for laboratory experimentation. While specific quantitative data for cyclooctanecarbaldehyde reactions were not available in the cited literature, representative data for similar aldehydes are presented to guide expectations.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the nucleophilic addition to aldehydes similar to cyclooctanecarbaldehyde. These should be considered as starting points for optimization.

Table 1: Reduction of Cyclooctanecarbaldehyde

| Nucleophile | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| Hydride | Sodium Borohydride (NaBH₄) | Methanol | 0 - 25 | 1 - 2 | Cyclooctylmethanol | 85 - 95 |

Table 2: Wittig Reaction of Cyclooctanecarbaldehyde

| Nucleophile (Ylide) | Wittig Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| Non-stabilized Ylide | Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to 25 | 2 - 4 | (Cyclooctylmethylene)cyclohexane | 70 - 85 |

| Stabilized Ylide | Ethyl 2-(triphenylphosphoranylidene)acetate | None | Toluene | 80 - 110 | 12 - 24 | Ethyl 3-cyclooctylacrylate | 80 - 90 |

Table 3: Cyanohydrin Formation from Cyclooctanecarbaldehyde

| Nucleophile | Reagent | Co-reagent | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |

| Cyanide | Sodium Cyanide (NaCN) | Hydrochloric Acid (HCl) | Water/Ethanol | 0 - 25 | 2 - 6 | 2-Cyclooctyl-2-hydroxyacetonitrile | 75 - 90 |

| Cyanide | Trimethylsilyl cyanide (TMSCN) | Zinc Iodide (ZnI₂) | Dichloromethane | 0 - 25 | 1 - 3 | 2-Cyclooctyl-2-((trimethylsilyl)oxy)acetonitrile | 85 - 95 |

Experimental Protocols

Protocol 1: Reduction of Cyclooctanecarbaldehyde to Cyclooctylmethanol

Objective: To reduce the aldehyde functional group of cyclooctanecarbaldehyde to a primary alcohol using sodium borohydride.

Materials:

-

Cyclooctanecarbaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve cyclooctanecarbaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde).

-

Cool the solution in an ice bath to 0 °C with stirring.

-

Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow addition of 1 M HCl until the pH is acidic and gas evolution ceases.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous residue, add deionized water and extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

-

Combine the organic extracts and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude cyclooctylmethanol.

-

The product can be further purified by distillation or column chromatography if necessary.

Protocol 2: Wittig Reaction of Cyclooctanecarbaldehyde with a Stabilized Ylide

Objective: To synthesize an α,β-unsaturated ester from cyclooctanecarbaldehyde using a stabilized Wittig reagent.

Materials:

-

Cyclooctanecarbaldehyde

-

Ethyl 2-(triphenylphosphoranylidene)acetate (stabilized ylide)

-

Toluene or Dichloromethane

-

Hexanes

-

Silica gel for column chromatography

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

To a round-bottom flask, add cyclooctanecarbaldehyde (1.0 eq) and ethyl 2-(triphenylphosphoranylidene)acetate (1.1 eq).[1]

-

Add dry toluene or dichloromethane (15 mL per gram of aldehyde).

-

If using toluene, heat the mixture to reflux (approx. 110 °C) and maintain for 12-24 hours. If using dichloromethane, stir at room temperature for 12-24 hours.[2]

-

Monitor the reaction by TLC for the disappearance of the aldehyde.

-

Upon completion, cool the reaction mixture to room temperature.

-